molecular formula C22H28N2O4S B3014542 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922056-73-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B3014542
CAS RN: 922056-73-3
M. Wt: 416.54
InChI Key: YIOBWKBROFFFLT-UHFFFAOYSA-N
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Description

The compound "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide" is a structurally complex molecule that likely exhibits biological activity given its sulfonamide group, which is a common feature in many therapeutic agents. Sulfonamides are known to act as inhibitors for various enzymes, and modifications to their structure can lead to the development of compounds with potential pharmacological applications.

Synthesis Analysis

The synthesis of complex sulfonamides typically involves multiple steps, including the formation of the core structure followed by functional group modifications. For example, the synthesis of N-benzyl-2-nitrobenzenesulfonamides and their subsequent intramolecular arylation to yield benzhydrylamines is a process that could be related to the synthesis of the compound . Additionally, the synthesis of [1,4]oxazepine-based primary sulfonamides from 4-chloro-3-nitrobenzenesulfonamide suggests a possible route for the synthesis of the oxazepine core of the compound . These methods highlight the importance of the sulfonamide group in facilitating ring-forming reactions and the potential for creating diverse heterocyclic structures.

Molecular Structure Analysis

The molecular structure of the compound includes a [1,4]oxazepine ring, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. This ring system is known to be a key feature in molecules with carbonic anhydrase inhibitory activity . The presence of dimethyl groups and a propyl chain on the oxazepine ring, as well as the dimethylbenzenesulfonamide moiety, would influence the compound's binding affinity and specificity towards its biological targets.

Chemical Reactions Analysis

Sulfonamides like the one described can undergo various chemical reactions, including alkylation, aminohydroxylation, and intramolecular cyclization. For instance, N-alkylation of 2-azidobenzenesulfonamide leads to the formation of a precursor for pyrrolobenzothiadiazepine synthesis . These reactions are crucial for the modification of the sulfonamide's structure to enhance its biological activity or to create novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the degree of saturation within the ring systems, and the overall molecular geometry can affect properties such as solubility, stability, and reactivity. For example, the introduction of nitro groups and the formation of benzhydrylamines can significantly alter the electronic properties of the molecule . These properties are essential for the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Synthesis and Structural Analysis

A study conducted by Almansour et al. (2016) involved the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . The research focused on the synthesis process, spectroscopic and X-ray diffraction studies, along with Density Functional Theory (DFT) studies to understand the molecular structure and charge distributions of these compounds (Almansour et al., 2016).

Photophysical Properties

Petrovskii et al. (2017) explored the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a fused oxazepine ring. This research highlighted the strong blue emission of the compound in dichloromethane, indicating potential photophysical applications (Petrovskii et al., 2017).

Novel Synthetic Approaches

Shaabani et al. (2010) reported a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This approach demonstrates an efficient and innovative method for synthesizing compounds with the oxazepine ring, which is a core structure in the compound of interest (Shaabani et al., 2010).

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) investigated [1,4]oxazepine-based primary sulfonamides as inhibitors of human carbonic anhydrases. Their research provided insights into the therapeutic potential of oxazepine derivatives in enzyme inhibition, which could be relevant for the compound (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-11-24-18-13-17(8-9-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOBWKBROFFFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide

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